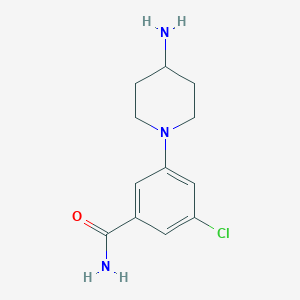![molecular formula C15H21NO B13861464 4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
4-[3-(cyclopropylmethoxy)phenyl]Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(cyclopropylmethoxy)phenyl]Piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a cyclopropylmethoxy group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine typically involves the reaction of a piperidine derivative with a phenyl group and a cyclopropylmethoxy group. One common method includes the use of arylboronic acids and pyridine in a Rh-catalyzed asymmetric reductive Heck reaction . This process involves:
- Partial reduction of pyridine.
- Rh-catalyzed asymmetric carbometalation.
- Another reduction step to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale catalytic processes that ensure high yield and purity. The use of Rh-catalysts and controlled reaction conditions are crucial for maintaining the efficiency and selectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(cyclopropylmethoxy)phenyl]Piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(cyclopropylmethoxy)phenyl]Piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-[3-(cyclopropylmethoxy)phenyl]Piperidine can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: This compound features a phenyl group attached to the piperidine ring and is used as a base structure for various opioids.
4-Piperidino-Piperidine: Known for its use in medicinal chemistry and its interactions with liver carboxylesterase.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Similar Compounds
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
4-[3-(cyclopropylmethoxy)phenyl]piperidine |
InChI |
InChI=1S/C15H21NO/c1-2-14(13-6-8-16-9-7-13)10-15(3-1)17-11-12-4-5-12/h1-3,10,12-13,16H,4-9,11H2 |
InChI-Schlüssel |
VJHDIBIVVSTWMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC=CC(=C2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


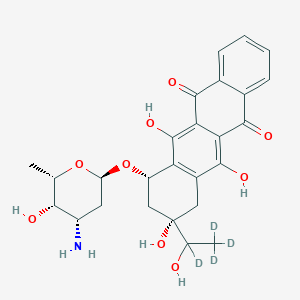
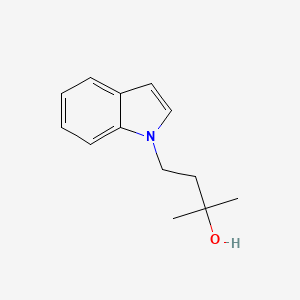

![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

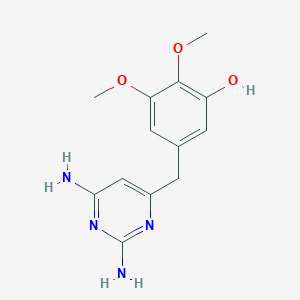
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
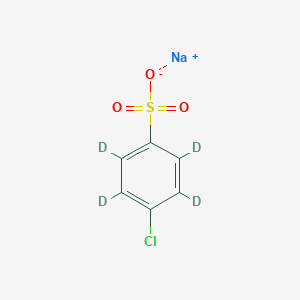
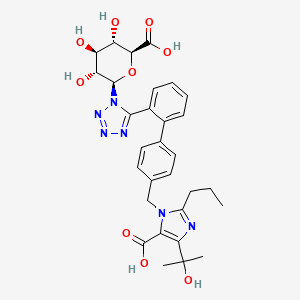
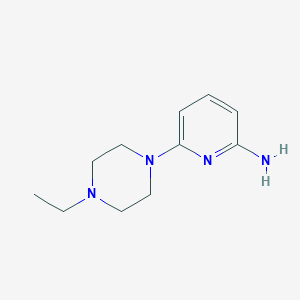
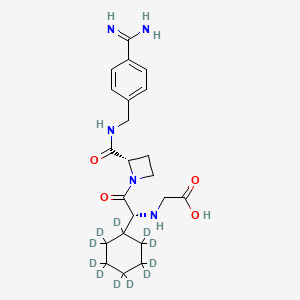
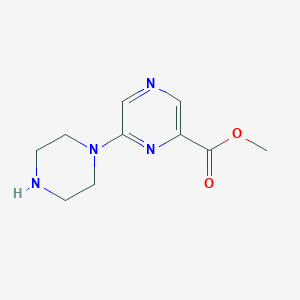
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
